molecular formula C27H29N3O2 B001181 Mozavaptan CAS No. 137975-06-5

Mozavaptan

Cat. No. B001181
M. Wt: 427.5 g/mol
InChI Key: WRNXUQJJCIZICJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Mozavaptan's synthesis involves complex chemical processes aimed at creating this compound with high purity and specificity. A notable synthesis approach includes the utilization of allylic trichloroacetimidates and a one-pot multibond forming process. This method efficiently produces 5-amino-2,5-dihydro-1H-benzo[b]azepines, demonstrating the potential of these compounds as synthetic building blocks for mozavaptan (Sharif et al., 2016).

Molecular Structure Analysis

The molecular engineering involved in the creation of mozavaptan allows for a detailed understanding of its structure and potential functionalities. Studies on similar compounds have shown the importance of molecular precursors in improving stability and order, which could be applied to understand mozavaptan's molecular structure and its implications on its functionality (Qiu & Zhu, 2009).

Chemical Reactions and Properties

Mozavaptan's chemical reactions, particularly those involved in its synthesis and metabolic pathways, are crucial for understanding its chemical behavior. The intramolecular Mitsunobu reaction, for instance, has been applied in the synthesis of mozavaptan metabolites, highlighting the compound's versatile chemical properties and potential for diverse interactions (Ohtani et al., 2005).

Physical Properties Analysis

Analyzing mozavaptan's physical properties, including its solubility, stability, and form, is essential for its application in various conditions. The development of an UPLC/MS-MS assay for estimating mozavaptan in plasma, for example, provides insights into its pharmacokinetic properties and interaction with biological systems (Ezzeldin et al., 2018).

Chemical Properties Analysis

Understanding mozavaptan's chemical properties, such as reactivity, interaction with receptors, and potential for binding with other molecules, is crucial. While direct studies on mozavaptan's chemical properties are scarce, analogous research on vaptans and their receptor antagonistic activities offer insights into the chemical behavior and therapeutic potential of mozavaptan (Decaux et al., 2008).

Scientific research applications

  • Treatment of Hyponatraemia: Mozavaptan is primarily known as a V2-receptor antagonist developed for treating hyponatraemia, which is a condition characterized by low sodium levels in the blood (Decaux, 2007).

  • Motion Sickness: It has potential applications in reducing motion sickness. This is based on its ability to target AVP V2 receptors in the inner ear, as demonstrated in studies involving rats and dogs (Xu et al., 2020).

  • Hypotonic Diuresis Without Affecting Electrolyte Excretion: Mozavaptan induces hypotonic diuresis, a process of increasing urine production, without altering electrolyte excretion. This property makes it a notable drug in specific medical conditions (Tsujimoto & Takano, 2009).

  • Heart Failure Treatment: It's being explored for its therapeutic potential in heart failure due to its selective V2-receptor antagonistic properties (Izumi, Miura, & Iwao, 2014).

  • Ectopic Antidiuretic Hormone Syndrome: Mozavaptan has shown effectiveness in increasing serum sodium concentration and improving symptoms in patients with ectopic antidiuretic hormone syndrome (Yamaguchi et al., 2011).

  • Treatment in Various Hyponatraemia Conditions: Its efficacy in treating euvolaemic and hypervolaemic hyponatraemia has been noted, which includes conditions associated with severe congestive heart failure or chronic liver failure (Decaux, Soupart, & Vassart, 2008; Chakraborty, 2013).

  • Cancer-Related Hyponatraemia: A case study demonstrated mozavaptan's effectiveness in improving hyponatraemia in a patient with small cell gall bladder carcinoma complicated with SIADH (Tamura & Takeuchi, 2013).

  • Digital Education Application: Interestingly, there's a mention of a Mozabook application for digital education, although this seems unrelated to the drug mozavaptan itself (Al-Malah, Hamed, & Alrikabi, 2020).

  • Potential in Treating Autosomal Dominant Polycystic Kidney Disease (ADPKD): Mozavaptan is predicted to be a likely candidate for approval after clinical trials for ADPKD (Malas et al., 2019).

  • Pharmacokinetics and Synthesis: Studies focus on its synthesis, such as the creation of 5-amino-2,5-dihydro-1H-benzo[b]azepines as building blocks for mozavaptan, and on methods to quantify mozavaptan in plasma to determine its pharmacokinetics (Sharif et al., 2016; Ezzeldin et al., 2018).

properties

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057641
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mozavaptan

CAS RN

137975-06-5
Record name Mozavaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOZAVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
S Hammond, X Meng, M Mosedale, DJ Naisbitt - Toxicology Letters, 2023 - Elsevier
… These data support immunological cross-reactivity of tolvaptan responsive T-cell clones to mozavaptan, with insensitivity observed to lixivaptan and conivaptan. Mozavaptan is the most …
Number of citations: 6 www.sciencedirect.com
B Rangarajan, V Binoy, SS Hingmire… - South Asian journal of …, 2014 - thieme-connect.com
… This group of dugs include selective V2 receptor blockers‑tolvapatan, mozavaptan, satavaptan, lixivaptan, V1a selective blocker‑relcovaptan, V1b selective blocker‑nelivaptan and …
Number of citations: 15 www.thieme-connect.com
Ectopic ADH Syndrome Therapeutic … - Japanese journal of …, 2011 - academic.oup.com
… and their implication for mozavaptan's potential usefulness in the … mozavaptan treatment. Information was obtained from 14 patients of the 16 subjects, 9 were administered mozavaptan …
Number of citations: 34 academic.oup.com
G Decaux, A Soupart, G Vassart - The Lancet, 2008 - thelancet.com
… development to be on the market—eg, conivaptan in the USA and mozavaptan in Japan. … Mozavaptan has a weak V1-receptor vascular antagonist effect in people (in vivo or in vitro). …
Number of citations: 426 www.thelancet.com
RW Schrier, P Gross, M Gheorghiade… - … England Journal of …, 2006 - Mass Medical Soc
Background Hyponatremia (serum sodium concentration, <135 mmol per liter) is a predictor of death among patients with chronic heart failure and cirrhosis. At present, therapy for acute …
Number of citations: 444 www.nejm.org
E Dahl, LL Gluud, N Kimer… - Alimentary pharmacology & …, 2012 - Wiley Online Library
… The searches in Pubmed were performed using the terms vaptans OR tolvaptan OR satavaptan OR lixivaptan OR conivaptan OR mozavaptan OR nonpeptide arginine vasopressin …
Number of citations: 107 onlinelibrary.wiley.com
Y Izumi, K Miura, H Iwao - Journal of pharmacological sciences, 2014 - Elsevier
… Selective V 2 -receptor antagonists including mozavaptan, lixivaptan, satavaptan, and tolvaptan induce highly hypotonic diuresis without substantially affecting the excretion of …
Number of citations: 57 www.sciencedirect.com
T Tamura, K Takeuchi - Case Reports, 2013 - casereports.bmj.com
… Mozavaptan was used for SIADH. Serum sodium was quickly normalised after mozavaptan … we present a case of Scc-GB complicated with SIADH that was treated with mozavaptan. …
Number of citations: 10 casereports.bmj.com
G Decaux - Nephrology Dialysis Transplantation, 2007 - academic.oup.com
… Recently, Conivaptan (Vaprisol, Astellas) has been approved for parenteral use in the United States for SIADH and Mozavaptan for paraneoplastic SIADH in Japan. Some published …
Number of citations: 23 academic.oup.com
P Tzoulis, G Kaltsas, SE Baldeweg… - Therapeutic …, 2023 - journals.sagepub.com
The syndrome of inappropriate antidiuresis (SIAD), the commonest cause of hyponatraemia, is associated with significant morbidity and mortality. Tolvaptan, an oral vasopressin V2-…
Number of citations: 5 journals.sagepub.com

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